Desacetil 2-O-tert-butildimetilsilil Prasugrel

Descripción general

Descripción

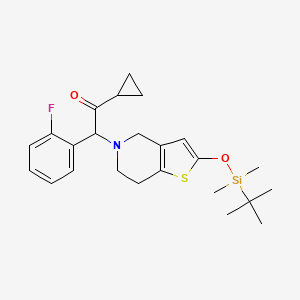

2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known as 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a useful research compound. Its molecular formula is C24H32FNO2SSi and its molecular weight is 445.668. The purity is usually 95%.

BenchChem offers high-quality 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

C24H32FNO2SSi C_{24}H_{32}FNO_{2}SSi C24H32FNO2SSi

y un peso molecular de 445,67 . Es un derivado del Prasugrel, que es un medicamento antiplaquetario tienopiridínico. A continuación se presenta un análisis exhaustivo de sus posibles aplicaciones en investigación científica, cada una discutida en una sección separada.Biotecnología

En biotecnología, este compuesto se puede utilizar para diseñar biosensores o bioensayos que puedan identificar rápidamente la presencia de Prasugrel o compuestos similares en una muestra, lo que podría ser útil tanto en entornos clínicos como ambientales.

Estas aplicaciones resaltan la versatilidad de Desacetil 2-O-tert-butildimetilsilil Prasugrel en la investigación científica. Es importante tener en cuenta que este compuesto es solo para uso en investigación y no está destinado para uso diagnóstico o terapéutico .

Actividad Biológica

The compound 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, commonly referred to as a thienopyridine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 345.46 g/mol. The structure features a thienopyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit notable antimicrobial properties. A study published in the International Journal of Scientific Research in Science and Technology highlights various nitrogen-containing heterocycles, including thienopyridines, demonstrating significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Thienopyridine compounds have been investigated for their anticancer potential. A case study involving a related thienopyridine derivative showed efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway . This suggests that the compound may possess similar mechanisms worth exploring.

Neuropharmacological Effects

The compound has also been examined for neuropharmacological effects. Thienopyridines are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have indicated that such compounds can act as monoamine oxidase inhibitors (MAOIs), which are crucial in managing conditions like depression and Parkinson's disease .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The thienopyridine moiety can facilitate binding to receptors or enzymes involved in critical pathways such as:

- Inhibition of Enzyme Activity : Compounds in this class may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Modulation : Interaction with neurotransmitter receptors may enhance or inhibit signaling pathways associated with mood regulation and cognitive function.

Case Studies

- Antibacterial Activity : A study tested various thienopyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the silyl group significantly enhanced antibacterial potency .

- Anticancer Research : In vitro studies on cancer cell lines treated with thienopyridine derivatives demonstrated a reduction in cell viability by up to 70%, indicating strong anticancer potential .

Data Summary

Propiedades

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKWYJOETGEQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FNO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.